ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate
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Overview
Description
Ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate is a complex organic compound with the molecular formula C21H23N5O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide under microwave activation or convection heating . The reaction conditions include a temperature of 55°C and the use of acetic acid as a solvent. The process can be optimized by adjusting the concentration of hydrogen peroxide and the reaction time to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave activation can be particularly advantageous in industrial settings due to its ability to shorten reaction times and increase yields. Additionally, continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 5-arylsulfanyltetrazoles with hydrogen peroxide can yield sulfinyl and sulfonyl derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, acetic acid as a solvent, and microwave activation to enhance reaction rates. The conditions typically involve moderate temperatures (around 55°C) and controlled reaction times to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives of the tetrazole ring. These products can be further utilized in various chemical transformations and applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phenylalanine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate: This compound shares the methylsulfanyl group and phenyl ring but lacks the tetrazole and phenylalanine moieties.
Methyl 5-{4-[2-(methylsulfanyl)phenyl]-1-piperazinyl}pentylcarbamate hydrochloride: This compound contains a similar methylsulfanyl group but differs in its overall structure and functional groups.
Uniqueness
Ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate is unique due to the combination of its tetrazole ring, phenylalanine moiety, and methylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H23N5O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H23N5O3S/c1-3-29-21(28)18(13-15-7-5-4-6-8-15)22-19(27)14-26-24-20(23-25-26)16-9-11-17(30-2)12-10-16/h4-12,18H,3,13-14H2,1-2H3,(H,22,27) |
InChI Key |
YDNQXIPKFRXTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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